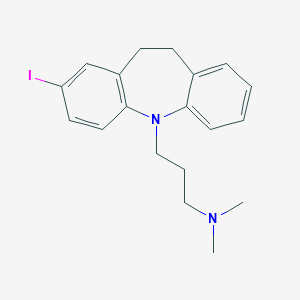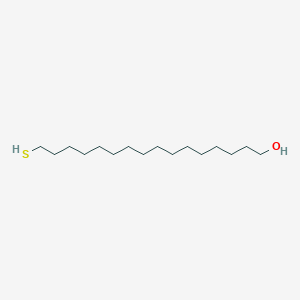
16-Mercapto-1-hexadecanol
Übersicht
Beschreibung
16-Mercapto-1-hexadecanol is a research chemical used in the formation and structural characterization of a series of polyfunctional organic monolayers .
Synthesis Analysis
16-Mercapto-1-hexadecanol is a lipid. It is a component of human serum, and has been shown to be generated in the liver by hydrolysis of 16-hydroxylated cholesterol .Molecular Structure Analysis
16-Mercapto-1-hexadecanol contains a total of 51 bonds; 17 non-H bonds, 15 rotatable bonds, 1 hydroxyl group, 1 primary alcohol, and 1 thiol .Chemical Reactions Analysis
16-Mercapto-1-hexadecanol is used in the formation and structural characterization of a self-consistent series of polyfunctional organic monolayers .Physical And Chemical Properties Analysis
16-Mercapto-1-hexadecanol has a boiling point of 382.4±15.0 °C and a density of 0.902±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Pharmaceuticals
16-Mercapto-1-hexadecanol is used in the synthesis of pharmaceuticals . The compound’s unique properties make it a valuable component in the creation of various drugs.
Nanocomposites
This compound is also used in the creation of nanocomposites . These are materials that have been engineered to have superior properties (such as higher strength or lighter weight) by incorporating nanoparticles into a matrix of bulk material.
Monolayer Assemblies
16-Mercapto-1-hexadecanol is used in the formation and structural characterization of a self-consistent series of polyfunctional organic monolayers . These monolayers can be used in a variety of applications, including sensors, catalysts, and as protective coatings.
Specialty Organic Chemicals
This compound is a synthetic specialty chemical useful in the synthesis of specialty organic chemicals . These chemicals have a wide range of applications in various industries, including pharmaceuticals, agrochemicals, and materials science.
Gold and Self-Assembled Monolayers
16-Mercapto-1-hexadecanol is used in the formation of gold and self-assembled monolayers . These monolayers can be used in a variety of applications, including sensors, catalysts, and as protective coatings.
Nanolithography
This compound is used in nanolithography , a method of fabricating nanometer-scale structures. It is a critical process in the manufacture of semiconductors and other nanoscale devices.
Gold Colloids
16-Mercapto-1-hexadecanol is used in the synthesis of gold colloids . Gold colloids have a variety of applications, including in medicine for targeted drug delivery, in electronics for conductive inks, and in catalysis.
Surface Modification
The compound is used for particle-specific surface modification . This is a process used to alter the surface of a material by bringing physical, chemical or biological characteristics different from the ones originally found on the surface of a material.
Safety And Hazards
The safety data sheet for 16-Mercapto-1-hexadecanol indicates that vapors are heavier than air and may spread along floors. It forms explosive mixtures with air on intense heating .
Relevant Papers The relevant papers for 16-Mercapto-1-hexadecanol include a paper from the Journal of Organic Chemistry and another from the Bulletin de La Societe .
Eigenschaften
IUPAC Name |
16-sulfanylhexadecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34OS/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h17-18H,1-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUQGBJWKWOITP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCS)CCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396084 | |
| Record name | 16-sulfanylhexadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
16-Mercapto-1-hexadecanol | |
CAS RN |
114896-32-1 | |
| Record name | 16-sulfanylhexadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 16-Mercapto-1-hexadecanol interact with gold surfaces and what are the implications for biosensor development?
A: 16-Mercapto-1-hexadecanol (MHD) forms stable self-assembled monolayers (SAMs) on gold surfaces through a strong gold-sulfur interaction. [, ] This property is particularly valuable for biosensor applications. For instance, MHD SAMs can be further modified to immobilize biomolecules like DNA, paving the way for sensitive and selective biosensing platforms. []
Q2: How does the solvent used during SAM formation influence the properties of 16-Mercapto-1-hexadecanol monolayers?
A: Studies comparing chloroform and ethanol as solvents for MHD SAM formation reveal a significant impact on the resulting monolayer composition. [] Specifically, using chloroform leads to a higher incorporation of biotinylated thiols within mixed SAMs compared to ethanol. [] This finding highlights the importance of solvent selection in controlling the surface properties of MHD SAMs for applications like biosensing.
Q3: Can you elaborate on the use of 16-Mercapto-1-hexadecanol in studying protein-resistant surfaces?
A: 16-Mercapto-1-hexadecanol plays a crucial role in constructing well-defined surfaces for studying protein resistance. By varying the ratio of MHD to 16-mercapto-1-hexadecanoic acid in mixed SAMs, researchers can systematically control surface charge. [] These platforms are valuable for investigating how surface charge influences the effectiveness of protein-resistant coatings like those based on poly(ethylene glycol) grafted polymers. []
Q4: What insights have been gained into the interaction of HCl with hydroxylated surfaces using 16-Mercapto-1-hexadecanol SAMs?
A: 16-Mercapto-1-hexadecanol SAMs provide a model system for studying gas-surface interactions. Molecular beam scattering experiments using MHD SAMs have revealed that HCl molecules exhibit a range of behaviors upon collision, including impulsive scattering, thermal accommodation, and trapping through hydrogen bonding with surface hydroxyl groups. [] This research contributes to a fundamental understanding of gas adsorption and energy transfer at interfaces.
Q5: What are the analytical techniques commonly employed to characterize 16-Mercapto-1-hexadecanol SAMs and their modifications?
A5: A combination of surface-sensitive techniques is essential for characterizing MHD SAMs. These include:
- Quartz Crystal Microbalance with Dissipation monitoring (QCM-D): Used to monitor real-time mass changes during SAM formation and subsequent biomolecule immobilization. []
- X-ray Photoelectron Spectroscopy (XPS): Provides information about elemental composition and chemical states within the SAM. []
- Atomic Force Microscopy (AFM): Enables high-resolution imaging of SAM morphology and measurement of mechanical properties like adhesion and elasticity. []
- External Reflection-Absorption Fourier Transform Infrared Spectroscopy (ER-FTIR): Offers insights into the chemical bonding and orientation of molecules within the SAM. []
- Time-of-Flight Secondary Mass Spectrometry (TOF-SIMS): Useful for analyzing the molecular composition and distribution of components within the SAM. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


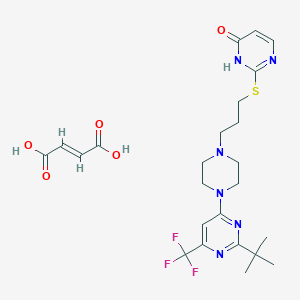

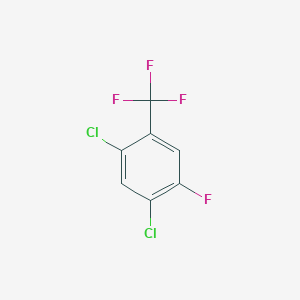

![1-Isocyanato-4-[3-(4-isocyanatophenoxy)-2,2-bis[(4-isocyanatophenoxy)methyl]propoxy]benzene](/img/structure/B51743.png)
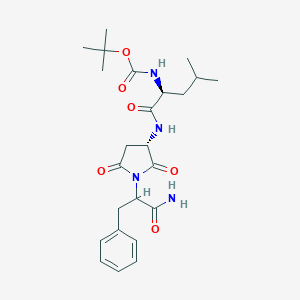
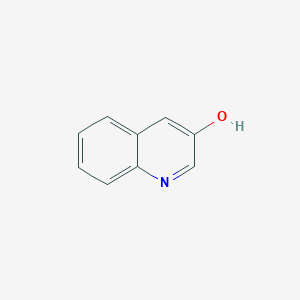
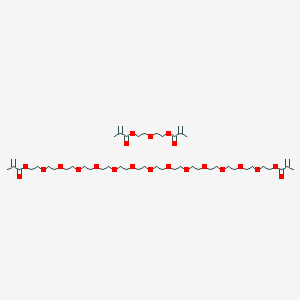
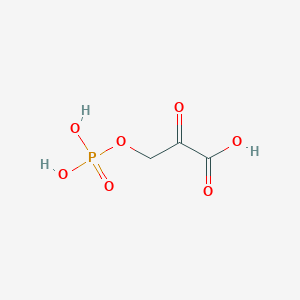
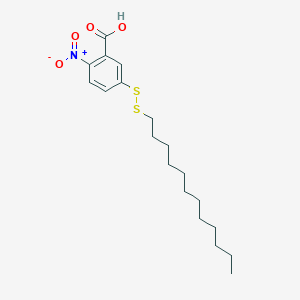

![1-[(Pyrrolidin-1-yl)methyl]piperazine](/img/structure/B51765.png)
